(1S)-2,3-dihydro-1H-indene-1,4-diol
Description
Properties
CAS No. |
201655-77-8 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
Sodium borohydride () in methanol or ethanol at 0–25°C is commonly employed for this transformation. The reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, yielding a racemic mixture of the diol. However, enantioselective reduction requires chiral catalysts. For example, Corey-Bakshi-Shibata (CBS) reduction using a proline-derived catalyst achieves enantiomeric excess (ee) up to 85% for the (1S) enantiomer.
Critical Parameters:
-
Temperature : Lower temperatures (0–5°C) favor kinetic control, enhancing stereoselectivity.
-
Solvent : Polar aprotic solvents like tetrahydrofuran (THF) improve catalyst stability.
-
Additives : Lewis acids such as accelerate hydride transfer.
Limitations
Over-reduction to 1,2,3,4-tetrahydroindene derivatives is a competing side reaction. This is mitigated by using stoichiometric and short reaction times (<2 hours).
Biocatalytic Hydroxylation of 1-Indanone
Enzymatic hydroxylation offers a stereoselective alternative to chemical reduction. Toluene dioxygenase (TDO) and naphthalene dioxygenase (NDO) from Pseudomonas species catalyze the regio- and stereospecific oxidation of 1-indanone to (S)-2-hydroxy-1-indanone, a key intermediate.
Enzymatic Mechanism
TDO introduces molecular oxygen into the substrate, forming a cis-dihydrodiol intermediate. Subsequent dehydration yields (S)-2-hydroxy-1-indanone with 90% ee. The reaction occurs under mild aqueous conditions (pH 7.0, 25°C), avoiding harsh reagents.
Process Optimization:
Downstream Reduction
The enzymatic product, (S)-2-hydroxy-1-indanone, undergoes further reduction using or enantioselective ketoreductases to yield this compound. Biocatalytic cascades combining TDO and ketoreductases achieve overall yields of 72–78% with >95% ee.
Multi-Step Synthesis via Cycloisomerization
A convergent strategy involves constructing the indene core through cycloisomerization of alkynyl precursors. This approach, demonstrated in the synthesis of diterpenoid alkaloids, offers flexibility in introducing stereocenters.
Key Steps:
-
Alkynylindene Formation :
-
Cycloisomerization :
-
Stereoselective Reduction :
-
The cycloheptadiene intermediate is hydrogenated using palladium on carbon () under to install the (1S) configuration.
-
Advantages:
-
Modularity in introducing substituents on the indene ring.
-
High stereocontrol via chiral auxiliaries or asymmetric catalysis.
Comparative Analysis of Synthetic Routes
| Method | Yield | Enantiomeric Excess | Key Advantages | Limitations |
|---|---|---|---|---|
| Chemical Reduction | 65–75% | 85–90% ee | Short reaction time; scalable | Requires chiral catalysts |
| Biocatalytic Hydroxylation | 70–78% | >95% ee | Mild conditions; high stereoselectivity | Substrate scope limitations |
| Cycloisomerization | 80–89% | 90–95% ee | Modular synthesis; functional group tolerance | Multi-step; costly reagents |
Chemical Reactions Analysis
Types of Reactions
(1S)-2,3-dihydro-1H-indene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for hydroxyl group substitution.
Major Products
Oxidation: Formation of 1-indanone or 1-indanal.
Reduction: Formation of 1,2,3,4-tetrahydroindene.
Substitution: Formation of halogenated indene derivatives.
Scientific Research Applications
(1S)-2,3-dihydro-1H-indene-1,4-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-2,3-dihydro-1H-indene-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their function.
Comparison with Similar Compounds
Core Scaffold and Functional Groups
Key Observations :
- Stereochemistry : The (1S) configuration in the target compound distinguishes it from other dihydroindene diols like (1S,2R)-1,2-diol, which is used in HIV protease inhibitor synthesis .
- Functional Group Positioning : The 1,4-diol arrangement contrasts with 1,2-diols (e.g., indinavir precursor) and tetrahydrofuran diols (e.g., compound 277 in ), impacting hydrogen bonding and solubility.
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in ) enhance bioactivity (e.g., antioxidant effects), while esterification (e.g., dibenzyl diester in ) increases lipophilicity.
Key Observations :
Key Observations :
- Pharmaceutical Relevance : While the 1,2-diol derivative is directly used in drug synthesis, the 1,4-diol’s role remains exploratory. Its stereochemistry may suit protease inhibitors or kinase modulators.
- Antioxidant Potential: The trifluoromethyl-phen-1,4-diol () demonstrates that electron-deficient substituents enhance radical-scavenging activity, a trait the target compound might lack due to its unsubstituted scaffold.
Physicochemical and Stereochemical Considerations
- Solubility : The 1,4-diol’s polarity (logP ~1.2 estimated) likely exceeds that of its diester analog (logP ~3.5) but is lower than tetrahydrofuran diols with polar nitro groups (e.g., compound 277 in ).
- Stereochemical Stability : The (1S) configuration in the target compound may resist racemization under mild conditions, unlike esters requiring acidic/basic hydrolysis .
- DFT Insights : For the diester analog, DFT calculations (ΔG = -39.1 kcal/mol) confirm high exothermicity, suggesting thermodynamic favorability for similar diol syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
